6-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide
Description
This compound features a dioxopiperidine-isoindole core linked to a hexanamide chain terminated by an azide group. The isoindole-dioxopiperidine moiety is critical for binding cereblon (CRBN), a component of E3 ubiquitin ligase complexes, making it relevant in targeted protein degradation (TPD) strategies like PROTACs (proteolysis-targeting chimeras) . The azide group enables bioorthogonal "click chemistry" for conjugation to alkyne-functionalized molecules, enhancing modularity in drug design . Its CAS registry number is 209525-84-8, though discrepancies in reported molecular weight (e.g., 412.41 vs.
Propriétés
Numéro CAS |
2227423-33-6 |
|---|---|
Formule moléculaire |
C19H20N6O5 |
Poids moléculaire |
412.4 |
Pureté |
95 |
Origine du produit |
United States |
Mécanisme D'action
Target of Action
The primary target of this compound is the E3 ligase . E3 ligases are enzymes that catalyze the transfer of ubiquitin to a substrate protein, a process known as ubiquitination. This process is crucial for the regulation of protein degradation within the cell.
Mode of Action
This compound acts as a PROTAC (Proteolysis-Targeting Chimera) linker . It features a pomalidomide , an aliphatic spacer, and an azide . Pomalidomide recruits the E3 ligase for the ubiquitination and subsequent proteolysis of target proteins. Meanwhile, the azide reacts with terminal alkynes and strained cyclooctynes through click chemistry.
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of intracellular proteins. The compound, by recruiting E3 ligase, leads to the ubiquitination of target proteins. These ubiquitinated proteins are then recognized and degraded by the proteasome, a large protein complex within the cell.
Pharmacokinetics
The pomalidomide moiety helps in recruiting the E3 ligase, while the azide group enables click chemistry, facilitating the formation of the ternary complex necessary for targeted protein degradation.
Result of Action
The result of the compound’s action is the ubiquitination and subsequent proteolysis of target proteins . This leads to the degradation of these proteins, altering the protein composition within the cell and potentially leading to various cellular effects depending on the specific proteins targeted.
Activité Biologique
6-Azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and biological activity. This compound serves as a proteolysis-targeting chimera (PROTAC) linker, facilitating targeted protein degradation, particularly in cancer therapeutics. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Characteristics
The compound features an azide functional group and a pomalidomide moiety that is crucial for recruiting E3 ligases. Its structure allows for selective modulation of protein levels within cells, enhancing therapeutic efficacy against various diseases.
Molecular Structure
| Feature | Description |
|---|---|
| Molecular Formula | C19H20N6O5 |
| Molecular Weight | 412.4 g/mol |
| CAS Number | 2227423-33-6 |
The primary mechanism of action for 6-Azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide involves the recruitment of E3 ligases to target proteins, promoting their ubiquitination and subsequent degradation via the proteasome pathway. This targeted approach is particularly beneficial in treating cancers where specific proteins contribute to tumorigenesis.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activity in several contexts:
- Cancer Therapy : By facilitating the degradation of oncogenic proteins, this compound can potentially reduce tumor growth and improve patient outcomes.
- Chemical Biology : Its utility extends to studying protein dynamics and interactions within cellular environments.
Case Studies
Several studies have highlighted the effectiveness of PROTACs utilizing this compound:
- A study demonstrated that compounds designed with the 6-Azido linker effectively recruited E3 ligases to specific substrates, enhancing degradation efficiency in cancer cell lines .
- Another investigation utilized surface plasmon resonance to quantify binding interactions between this compound and target proteins, confirming its role in modulating cellular pathways .
Synthesis
The synthesis of 6-Azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide typically involves several steps:
- Preparation of the Azide : Starting from 5-amino derivatives, azidation is achieved through diazotization followed by treatment with sodium azide.
- Formation of the Piperidine Ring : The dioxopiperidine component is synthesized through cyclization reactions.
- Final Coupling : The azide is coupled with the piperidine derivative to form the final product.
Comparative Analysis with Similar Compounds
The biological activity of 6-Azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide can be contrasted with other PROTAC linkers:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 17-Azido-N-(... | Similar azide and piperidine components | Extended aliphatic chain enhances solubility |
| Other PROTAC linkers | Varying functional groups | Different E3 ligase recruitment capabilities |
Comparaison Avec Des Composés Similaires
Structural Comparison with Similar Compounds
The table below compares structural features, substituents, and applications of the target compound with analogs:
*Note: Molecular formula discrepancies exist for the target compound in ; the formula here is inferred from structural analysis.
Physicochemical Properties and Pharmacokinetics
- Solubility : The hexanamide chain in the target compound may improve solubility compared to shorter-chain analogs (e.g., glycine derivative in ) .
- Molecular weight : At ~415 Da, the target compound adheres to PROTAC size limits (<1 kDa for cell permeability), whereas tert-butyl carbamate derivatives (411 Da) face similar challenges .
Méthodes De Préparation
Homophthalic Anhydride Condensation
The isoindoline core is synthesized from homophthalic anhydride derivatives. Reaction with 3-aminopiperidine-2,6-dione hydrochloride under acidic conditions yields the bicyclic structure.
Procedure :
-
Homophthalic anhydride (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.2 eq) are refluxed in acetic acid (10 vol) for 12 hours.
-
The product precipitates upon cooling and is isolated via filtration (Yield: 68–72%).
Characterization :
Synthesis of 6-Azidohexanoic Acid
Nucleophilic Azidation of 6-Bromohexanoic Acid
The azide group is introduced via a classic SN2 reaction.
Procedure :
-
6-Bromohexanoic acid (1.0 eq) and sodium azide (3.0 eq) are stirred in DMF at 85°C for 18 hours.
-
The mixture is diluted with dichloromethane, washed with 0.1 M HCl (3×), and dried over MgSO4 (Yield: 89%).
Characterization :
Amide Coupling of Subunits
Carbodiimide-Mediated Activation
The final step involves coupling 6-azidohexanoic acid to the isoindoline amine using EDC/HOBt.
Procedure :
-
6-Azidohexanoic acid (1.1 eq) is activated with EDC (1.5 eq) and HOBt (1.5 eq) in DMF for 30 minutes.
-
The isoindoline amine (1.0 eq) and DIPEA (3.0 eq) are added, and the reaction is stirred at 25°C for 24 hours.
-
Crude product is purified via silica gel chromatography (DCM:MeOH 95:5) (Yield: 65–70%).
Characterization :
-
1H NMR (DMSO-d6): δ 1.35–1.55 (m, 6H, CH2), 2.65–2.80 (m, 4H, piperidine), 3.25 (t, 2H, CH2N3), 7.70 (s, 1H, aromatic), 8.05 (s, 1H, aromatic), 10.45 (s, 1H, NH).
Optimization and Challenges
Azide Stability Considerations
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 6-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, starting with functionalization of the isoindole and dioxopiperidine moieties. Critical steps include:
- Coupling reactions (e.g., amide bond formation between the azidohexanamide and isoindol-dioxopiperidine core under anhydrous conditions).
- Protection/deprotection strategies for reactive groups (e.g., azide stability during acidic/basic conditions).
- Optimization of reaction parameters : Solvent choice (e.g., THF or DCM), temperature control, and catalysts (e.g., EDC/HOBt for amidation).
- Challenges : Avoiding side reactions (e.g., premature azide reduction) and ensuring regioselectivity in isoindole functionalization .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use spectroscopic and chromatographic techniques :
- 1H/13C NMR : Confirm proton environments (e.g., isoindole aromatic protons at δ 7.2–7.8 ppm, dioxopiperidine carbonyls at δ 170–175 ppm).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., CI/CH4 MS for accurate mass determination).
- HPLC : Assess purity (>95% for biological assays).
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer : Prioritize in vitro screening :
- Protein degradation assays : Test proteasome-targeting potential (linked to dioxopiperidine’s role in Cereblon binding).
- Cytotoxicity profiling : Use cancer cell lines (e.g., MM1.S, HCT-116) to evaluate IC50 values.
- Solubility/stability : Assess in PBS/DMSO and simulate physiological pH (critical for downstream in vivo studies).
- Reference models : Follow protocols for structurally related PROTACs ().
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic (PK) profiling : Measure bioavailability, half-life, and metabolite formation (e.g., via LC-MS/MS).
- Tissue distribution studies : Use radiolabeled analogs to track compound localization.
- Mechanistic follow-up : Employ RNA-seq or proteomics to identify off-target effects.
- Case study : If in vitro degradation of a target protein (e.g., IKZF1) is observed but not in vivo, investigate metabolic instability of the azide group .
Q. What computational strategies are effective for predicting binding interactions of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions between the dioxopiperidine moiety and Cereblon’s hydrophobic pocket.
- MD simulations : Assess stability of ternary complexes (compound-Cereblon-target protein) over 100+ ns trajectories.
- Quantum mechanical (QM) calculations : Evaluate azide group reactivity (e.g., click chemistry potential).
Q. How can researchers design experiments to probe the compound’s mechanism of action in heterogeneous cell populations?
- Methodological Answer :
- Single-cell RNA sequencing (scRNA-seq) : Identify subpopulations responsive to treatment.
- Fluorescent tagging : Conjugate the azide group with Cy5 via click chemistry for real-time tracking.
- CRISPR-Cas9 knockouts : Validate target dependency (e.g., Cereblon KO vs. wild-type cells).
- Theoretical framework : Link findings to ubiquitin-proteasome system (UPS) theory ().
Q. What advanced synthetic routes could improve yield and scalability?
- Methodological Answer :
- Flow chemistry : Optimize exothermic reactions (e.g., azide formation) in continuous reactors.
- Enzymatic catalysis : Explore lipases or transaminases for enantioselective steps.
- DOE (Design of Experiments) : Use factorial design to optimize solvent ratios, temperature, and catalyst loading.
- Case study : ’s multi-step synthesis highlights the need for inert atmospheres during isoindole functionalization .
Q. How can researchers integrate this compound into a broader theoretical framework (e.g., targeted protein degradation)?
- Methodological Answer :
- Literature triangulation : Align findings with established PROTAC mechanisms (e.g., “molecular glue” vs. bifunctional degraders).
- Systems biology modeling : Use tools like COPASI to simulate degradation kinetics.
- Hypothesis-driven testing : Compare efficacy against known degraders (e.g., lenalidomide analogs in ).
- Conceptual alignment : Reference ’s emphasis on linking research to theoretical foundations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR and MS data during characterization?
- Methodological Answer :
- Artifact identification : Check for solvent peaks (e.g., residual DMSO in NMR) or adducts in MS (e.g., Na+ or K+).
- Repeat under controlled conditions : Use deuterated solvents and fresh reagents.
- Alternative techniques : Validate via IR spectroscopy (e.g., azide stretch at ~2100 cm⁻¹).
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